Cas no 325978-05-0 (2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide
- (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, 2-chloro-N-naphtho[2,1-d]thiazol-2-yl-
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- Inchi: 1S/C18H11ClN2OS/c19-14-8-4-3-7-13(14)17(22)21-18-20-15-10-9-11-5-1-2-6-12(11)16(15)23-18/h1-10H,(H,20,21,22)
- InChI Key: LEEGGQBWJCSJNE-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=CC=CC=C1Cl
Experimental Properties
- Density: 1.465±0.06 g/cm3(Predicted)
- pka: 10.27±0.43(Predicted)
2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0013-0417-10μmol |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-1mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-4mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-10mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-15mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-2μmol |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-3mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-20mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-5μmol |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0013-0417-5mg |
2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
325978-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on 2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide
Professional Introduction to Compound with CAS No 325978-05-0 and Product Name: 2-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide
Compound with the CAS number 325978-05-0 and the product name 2-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a naphthothiazole core, which is a well-known scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The presence of a chloro substituent and an amidine functional group further enhances its pharmacological profile, making it a promising candidate for further investigation.
The naphthothiazole moiety is particularly interesting because it combines the aromaticity of a naphthalene ring with the sulfur-containing heterocycle of thiazole. This structural feature has been shown to contribute to the compound's ability to modulate enzyme activity and receptor binding. Recent studies have highlighted the importance of naphthothiazole derivatives in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The specific configuration of the double bond in the (2Z)-configuration suggests that this compound may exhibit unique electronic properties that could influence its interactions with biological targets.
In the context of modern drug discovery, the synthesis and characterization of such complex molecules are crucial steps. The benzamide portion of the molecule provides a polar pharmacophore that can enhance solubility and binding affinity. This is particularly relevant in the design of small-molecule drugs, where optimal solubility is often a key factor in determining bioavailability. The combination of these structural elements makes 2-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide a versatile scaffold for medicinal chemists to explore.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have shown that this molecule may interact with proteins involved in cell signaling pathways relevant to inflammation and immune response. The chloro substituent, in particular, has been identified as a key feature in modulating binding interactions, potentially leading to novel therapeutic agents.
The field of pharmaceutical chemistry is continuously evolving, with new synthetic methodologies and analytical techniques being developed to enhance drug discovery processes. The synthesis of 2-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide exemplifies the sophistication involved in creating complex molecular architectures. Researchers are employing cutting-edge techniques such as flow chemistry and biocatalysis to streamline the synthesis process while maintaining high yields and purity.
Furthermore, the study of metabolite profiles is essential in understanding how these compounds behave within biological systems. Advanced mass spectrometry techniques allow for detailed analysis of metabolites formed after administration, providing insights into potential side effects and drug-drug interactions. This information is critical for optimizing lead compounds before they enter clinical trials.
The potential applications of naphthothiazole derivatives extend beyond traditional therapeutic areas. For instance, researchers are exploring their use in photodynamic therapy due to their ability to absorb light at specific wavelengths and generate reactive oxygen species that can damage cancer cells. Additionally, their structural versatility makes them suitable candidates for developing antimicrobial agents against drug-resistant pathogens.
In conclusion, compound with CAS No 325978-05-0 and its counterpart product name 2-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide represent a significant contribution to pharmaceutical chemistry. The unique structural features of this molecule make it a promising candidate for further research into various therapeutic applications. As computational methods and synthetic techniques continue to advance, compounds like this will play an increasingly important role in the development of next-generation drugs.
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